molecular formula C18H18BrNO3 B13366735 3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide

3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide

Cat. No.: B13366735
M. Wt: 376.2 g/mol
InChI Key: ZSCMJPIUMRKANX-VOTSOKGWSA-N
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Description

3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a bromine atom, a methoxy group, and a benzyl ether moiety attached to a phenyl ring, which is further connected to an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: The starting material, 3-methoxy-4-[(3-methylbenzyl)oxy]phenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Acrylamide Formation: The brominated intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methoxy and benzyl ether groups can be oxidized or reduced under appropriate conditions.

    Polymerization: The acrylamide group can participate in polymerization reactions to form polyacrylamide derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of oxidized products such as aldehydes or carboxylic acids.

    Reduction: Formation of reduced products such as alcohols or amines.

Scientific Research Applications

3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]phenylacrylamide
  • 3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenylacrylamide
  • 3-Bromo-5-methoxy-4-[(3-ethylbenzyl)oxy]phenylacrylamide

Uniqueness

3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide is unique due to the specific positioning of the bromine atom, methoxy group, and benzyl ether moiety. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C18H18BrNO3

Molecular Weight

376.2 g/mol

IUPAC Name

(E)-3-[3-bromo-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide

InChI

InChI=1S/C18H18BrNO3/c1-12-4-3-5-14(8-12)11-23-18-15(19)9-13(6-7-17(20)21)10-16(18)22-2/h3-10H,11H2,1-2H3,(H2,20,21)/b7-6+

InChI Key

ZSCMJPIUMRKANX-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)/C=C/C(=O)N)OC

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)C=CC(=O)N)OC

Origin of Product

United States

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